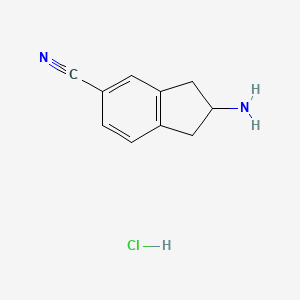

2-Amino-2,3-Dihydro-1H-inden-5-carbonitrilhydrochlorid

Übersicht

Beschreibung

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the CAS Number: 934765-77-2 . It has a molecular weight of 194.66 . This compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which are structurally similar to 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride, were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound has been used in the synthesis of new selective discoidin domain receptor 1 (DDR1) inhibitors .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 194.66 .Wissenschaftliche Forschungsanwendungen

DDR1-Hemmung zur Wirksamkeit gegen Bauchspeicheldrüsenkrebs

Diese Verbindung wurde bei der Entwicklung und Synthese neuer selektiver Discoidin Domain Receptor 1 (DDR1)-Inhibitoren eingesetzt. DDR1 ist eine Art Proteinkinase, die eine Rolle bei der Krebsentwicklung spielt. Die Hemmung von DDR1 kann eine Strategie für die Krebstherapie sein, insbesondere gegen Bauchspeicheldrüsenkrebs .

Verbesserung der Zielspezifität

Forscher zielen darauf ab, die Zielspezifität zu verbessern, indem sie Derivate dieser Verbindung entwickeln, die Trks (Tropomyosin-Rezeptorkinase) schonen, während sie DDR1 hemmen. Diese Spezifität ist entscheidend, um Nebenwirkungen zu reduzieren und die Wirksamkeit von Krebsbehandlungen zu erhöhen .

Synthese von Derivaten

Eine Reihe von Derivaten, die auf 2-Amino-2,3-Dihydro-1H-inden-5-carboxamid basieren, wurde synthetisiert. Diese Derivate werden auf ihr Potenzial als DDR1-Inhibitoren mit verbesserten pharmakologischen Profilen untersucht .

Verbesserung des pharmakologischen Profils

Die Verbindung dient als Basisstruktur zur Verbesserung pharmakologischer Profile, wie z. B. erhöhter Potenz, reduzierter Toxizität und besserer Pharmakokinetik in potenziellen Antikrebsmitteln .

Molekular-Design

Sie ist an molekularen Designprozessen beteiligt, bei denen Forscher versuchen, Moleküle mit bestimmten Eigenschaften zu schaffen, um mit DDR1 auf gewünschte Weise zu interagieren .

In-vivo-Studien

Die Verbindung und ihre Derivate wurden in In-vivo-Studien untersucht, um ihre Antikrebswirksamkeit in Tiermodellen zu bewerten. Dies ist ein entscheidender Schritt, bevor klinische Studien in Betracht gezogen werden .

Wirkmechanismus

Target of Action

The primary target of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in various cellular functions including cell differentiation, adhesion, migration, and proliferation .

Mode of Action

The compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . This inhibition disrupts the normal signaling of DDR1, leading to changes in cellular functions .

Biochemical Pathways

The compound potently inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition . The epithelial-mesenchymal transition is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for many developmental processes and is also involved in wound healing, tissue regeneration, organ fibrosis, and initiation of metastasis for cancer progression .

Result of Action

The compound dose-dependently suppresses colony formation of pancreatic cancer cells, indicating its potential as an anti-cancer agent . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the tumor microenvironment, which includes factors such as extracellular matrix components and cancer-associated fibroblasts, can impact the compound’s effectiveness . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of discoidin domain receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways . This interaction is crucial for its potential therapeutic effects, especially in cancer treatment.

Cellular Effects

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has been shown to influence various cellular processes. It inhibits collagen-induced DDR1 signaling, which is essential for epithelial-mesenchymal transition (EMT) and cancer cell metastasis . By suppressing DDR1 activity, the compound reduces colony formation and proliferation of pancreatic cancer cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its binding to the kinase domain of DDR1. This binding inhibits DDR1’s kinase activity, preventing the phosphorylation of downstream targets and disrupting signaling pathways involved in cell adhesion and migration . The compound’s ability to inhibit DDR1 activity is attributed to its high binding affinity and specificity for the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride have been observed over time. The compound exhibits stability under normal storage conditions, maintaining its inhibitory activity against DDR1 . Long-term studies have shown that it consistently suppresses DDR1 signaling and reduces cancer cell proliferation, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and reduces tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is involved in metabolic pathways related to DDR1 signaling. It interacts with enzymes and cofactors that regulate DDR1 activity, influencing metabolic flux and metabolite levels . The compound’s ability to modulate these pathways contributes to its therapeutic potential in cancer treatment.

Transport and Distribution

Within cells and tissues, 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its inhibitory effects on DDR1. The compound’s distribution is crucial for its efficacy in targeting cancer cells.

Subcellular Localization

The subcellular localization of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is primarily within the cytoplasm, where it interacts with DDR1 . The compound’s activity is influenced by its localization, as it needs to be in proximity to DDR1 to effectively inhibit its activity. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Eigenschaften

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMAEZUJWDSWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934765-77-2 | |

| Record name | 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

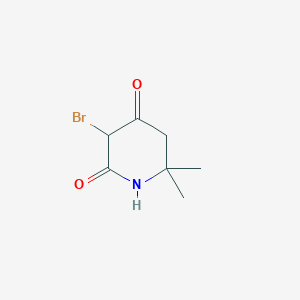

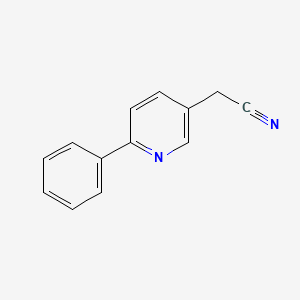

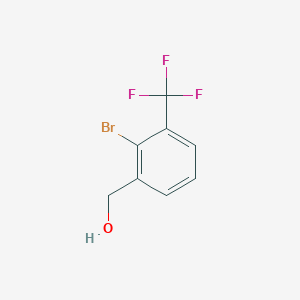

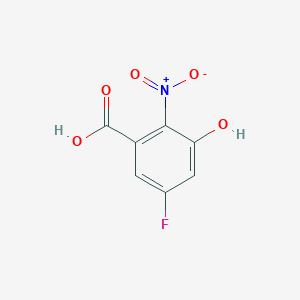

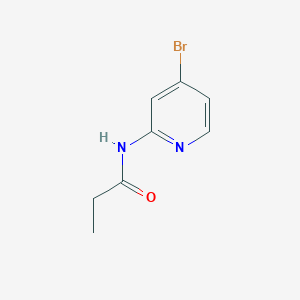

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)